molecular formula C7H5BrN2O B6338020 6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one CAS No. 1393585-12-0

6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one

Cat. No.: B6338020
CAS No.: 1393585-12-0
M. Wt: 213.03 g/mol
InChI Key: UBJLFRQJAPWVSI-UHFFFAOYSA-N
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Description

6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one is a heterocyclic compound with the molecular formula C7H5BrN2O. It is characterized by a pyrrolo[3,4-c]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one typically involves the bromination of a suitable pyrrolo[3,4-c]pyridine precursor. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process generally includes the formation of the pyrrolo[3,4-c]pyridine core followed by selective bromination. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an amine can yield an amino-substituted pyrrolo[3,4-c]pyridine derivative .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one is unique due to its specific bromine substitution, which imparts distinct reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical transformations and its potential in medicinal chemistry make it a valuable compound for research and development .

Properties

IUPAC Name

6-bromo-1,2-dihydropyrrolo[3,4-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-6-1-4-2-10-7(11)5(4)3-9-6/h1,3H,2H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJLFRQJAPWVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=NC=C2C(=O)N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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